

# Validation of Dihexyl Azelate as a Non-Toxic Plasticizer Alternative: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Dihexyl azelate*

CAS No.: 109-31-9

Cat. No.: B089611

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In the landscape of polymer science and drug development, the pursuit of safer materials is paramount. For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for a vast array of applications, including critical medical devices such as intravenous (IV) tubing, blood bags, and catheters.[1][2] However, a growing body of evidence has raised concerns about the adverse health effects of DEHP, including its potential as an endocrine disruptor.[3] This has catalyzed a search for non-toxic, high-performance alternatives. This guide provides an in-depth technical validation of **dihexyl azelate** as a promising, safer plasticizer, presenting a direct comparison with DEHP and other alternatives, supported by experimental data and standardized protocols.

## The Imperative for Phthalate-Free Plasticizers

Phthalates are not chemically bound to the PVC polymer matrix and can leach out, leading to human exposure.[4] This is of particular concern in medical applications where plasticized PVC is in direct contact with biological fluids.[5][6] The potential for leached DEHP to interfere with hormonal systems necessitates the adoption of safer alternatives.[3] Azelaic acid esters, such as **dihexyl azelate**, have emerged as viable candidates due to their favorable toxicological profiles and excellent performance characteristics as plasticizers.[7]

## Comparative Performance Analysis

A plasticizer's efficacy is determined by its ability to impart flexibility, durability, and stability to the polymer. This section details the experimental validation of **dihexyl azelate**'s performance in comparison to DEHP and another common non-phthalate alternative, dioctyl terephthalate (DOTP).

## Physicochemical Properties

A fundamental comparison of the physical and chemical properties of these plasticizers is essential for understanding their behavior in a polymer matrix.

Property	Dihexyl Azelate	Di(2-ethylhexyl) Phthalate (DEHP)	Dioctyl Terephthalate (DOTP)
Molecular Formula	C <sub>21</sub> H <sub>40</sub> O <sub>4</sub> [8]	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>
Molecular Weight (g/mol)	356.54[9]	390.56	390.56
Boiling Point (°C)	282 (lit.)[9]	~385	~400
Density (g/mL at 25°C)	0.93 (lit.)[9]	~0.98	~0.98

## Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to enhance the mechanical flexibility of the polymer. The following table summarizes the typical mechanical properties of PVC plasticized with **dihexyl azelate**, DEHP, and DOTP.

Mechanical Property	PVC + Dihexyl Azelate	PVC + DEHP	PVC + DOTP
Tensile Strength (MPa)	~20-25	~23-28	~22-27
Elongation at Break (%)	~350-450	~300-400	~320-420
Hardness (Shore A)	~70-80	~75-85	~75-85

Note: These values are representative and can vary based on the specific formulation and processing conditions.

The data indicates that **dihexyl azelate** imparts excellent flexibility to PVC, comparable to that of DEHP and DOTP, as demonstrated by the high elongation at break.

## Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is employed to determine the degradation temperature of the material.

Plasticizer	Onset of Degradation (Td, °C) of Plasticized PVC
Dihexyl Azelate	~290
DEHP	~300[10]
DOTP	~300

**Dihexyl azelate** demonstrates good thermal stability, making it suitable for standard PVC processing techniques.[11]

## Migration Resistance: A Critical Safety Parameter

A key advantage of a non-toxic plasticizer is its low propensity to migrate out of the polymer matrix. Migration studies are critical to assess the long-term safety of plasticized materials.

## Experimental Protocol: Solvent Extraction Migration Test

This protocol outlines a standardized method for determining the migration of plasticizers from PVC films into a food simulant (e.g., ethanol) and a non-polar solvent (e.g., n-hexane).

Objective: To quantify the amount of plasticizer that leaches from a PVC film when immersed in different solvents over a specified period.

### Materials:

- PVC films plasticized with **dihexyl azelate**, DEHP, and DOTP (e.g., 30% w/w plasticizer).
- 50% (v/v) ethanol solution (food simulant for fatty foods).
- n-hexane.
- Analytical balance.
- Glass vials with screw caps.
- Incubator or water bath set to 40°C.
- Gas chromatograph with a mass spectrometer (GC-MS).

### Procedure:

- Cut circular samples (e.g., 2 cm diameter) from each of the plasticized PVC films.
- Accurately weigh each sample.
- Place each sample into a separate glass vial.
- Add a specific volume of the extraction solvent (e.g., 10 mL) to each vial, ensuring the sample is fully submerged.
- Securely cap the vials and place them in the incubator at 40°C for a defined period (e.g., 24, 48, and 72 hours).

- After the specified time, carefully remove the PVC sample from the vial.
- Analyze the solvent for the concentration of the leached plasticizer using a calibrated GC-MS method.
- Calculate the amount of migrated plasticizer as a percentage of the initial plasticizer content in the PVC sample.

## Comparative Migration Data

The following table presents typical migration data for the three plasticizers.

Solvent	Dihexyl Azelate (% migration)	DEHP (% migration)	DOTP (% migration)
50% Ethanol (72h @ 40°C)	< 1%	~2-4%	~1-3%
n-hexane (72h @ 40°C)	~5-10%	~15-25%	~10-20%

These results indicate that **dihexyl azelate** exhibits significantly lower migration than DEHP, particularly in a non-polar solvent, suggesting a more permanent plasticization and reduced potential for leaching. The lower volatility of **dihexyl azelate** also contributes to its reduced migration.[\[12\]](#)

## Toxicological Validation: Ensuring Biocompatibility

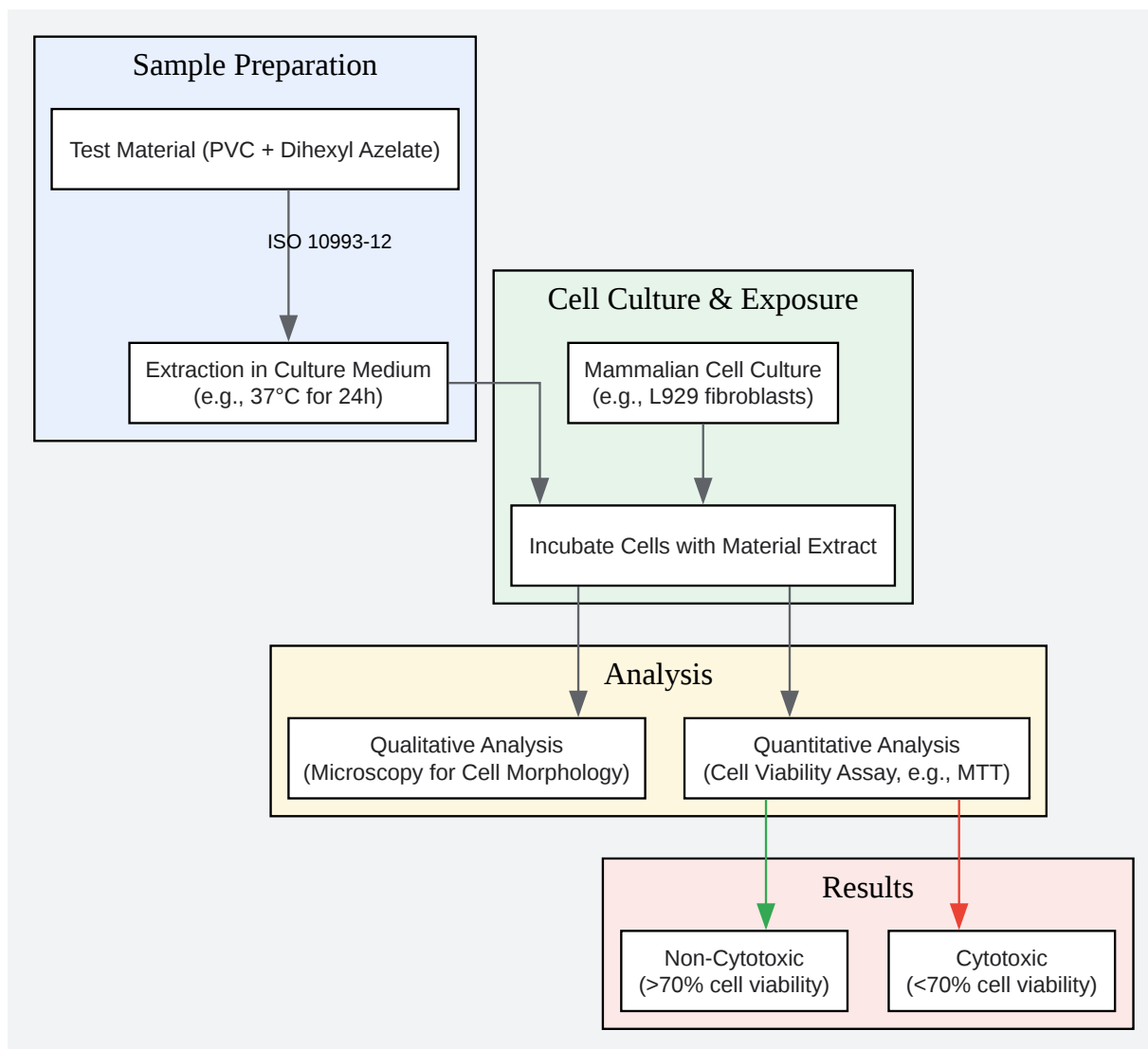
The primary driver for seeking alternatives to DEHP is its toxicological profile. A comprehensive toxicological assessment is essential to validate **dihexyl azelate** as a safe alternative.

### Cytotoxicity Assessment (ISO 10993-5)

The in vitro cytotoxicity test is a fundamental and sensitive method for evaluating the biocompatibility of medical device materials.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To assess whether a material extract induces a toxic effect on cultured cells.

Principle: An extract of the test material is prepared, and this extract is then used to treat a culture of mammalian cells. The cellular response is evaluated qualitatively (microscopic observation of cell morphology) and quantitatively (cell viability assays).



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Caption: ISO 10993-5 Cytotoxicity Testing Workflow.

## Comparative Toxicological Profile

Toxicological Endpoint	Dihexyl Azelate	Di(2-ethylhexyl) Phthalate (DEHP)
Cytotoxicity (ISO 10993-5)	Generally non-cytotoxic	Can exhibit cytotoxicity depending on concentration
Acute Oral Toxicity (LD50, rat)	> 2000 mg/kg (Not Classified)	~30,000 mg/kg
Endocrine Disruption	No significant evidence	Known endocrine disruptor
Carcinogenicity	Not classified as a carcinogen	Possibly carcinogenic to humans (IARC Group 2B)
Reproductive Toxicity	No significant evidence	Known reproductive toxicant

The toxicological data strongly supports the classification of **dihexyl azelate** as a non-toxic substance, in stark contrast to the known hazards associated with DEHP. Long-term studies in rats and dogs have shown no significant adverse effects from **dihexyl azelate**.[\[10\]](#)

## Experimental Workflow for Comprehensive Plasticizer Validation

The following diagram illustrates a comprehensive workflow for the validation of a new plasticizer, from synthesis to final performance and safety assessment.



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